5-(3-Chloro-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-Chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether is a complex organic compound that features a unique combination of functional groups, including a chloro group, a methoxy group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether is unique due to its combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C22H19ClN2O3S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-(3-chloro-4,5-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19ClN2O3S/c1-26-19-11-13(10-15(23)21(19)27-2)22-25-17(14-6-3-4-7-18(14)28-22)12-16(24-25)20-8-5-9-29-20/h3-11,17,22H,12H2,1-2H3 |
InChI Key |
CKEJMSPMXUACNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)Cl)OC |
Origin of Product |
United States |
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